Iloprost is a synthetic analog of prostacyclin, a naturally occurring prostaglandin. [] Prostaglandins are a group of lipid compounds with diverse hormone-like effects in the body. [] Iloprost acts as a potent vasodilator and inhibitor of platelet aggregation, mimicking the effects of prostacyclin. [, , , ] It serves as a valuable tool in scientific research, particularly in areas such as pulmonary hypertension, cardiovascular disease, and microcirculation. [, , , ]
Iloprost is classified as a prostacyclin analog and belongs to the class of compounds known as eicosanoids. It is derived from arachidonic acid and is synthesized to enhance stability and bioavailability compared to natural prostacyclin. The compound is commercially available under the brand name Ventavis, among others, and is administered via inhalation or intravenous infusion.
The synthesis of Iloprost involves several methods, with the most notable being the convergent synthesis starting from commercially available precursors. One method employs a bicyclic aldehyde intermediate, which allows for the construction of the complex molecular architecture of Iloprost in approximately 14 steps. This process includes key reactions such as aldol condensation, reduction, and stereochemical control to ensure the correct configuration of the compound .
Iloprost has a complex structure characterized by multiple stereocenters and functional groups. Its molecular formula is C20H32O5, and it features a bicyclic structure that is essential for its biological activity.
Iloprost undergoes various chemical reactions that are pivotal in its synthesis and application:
The stability of Iloprost in solution can be affected by temperature and pH, necessitating careful formulation in pharmaceutical preparations .
Iloprost primarily acts by binding to specific receptors known as prostacyclin receptors (IP receptors) on vascular smooth muscle cells and platelets. This binding triggers a cascade of intracellular events leading to:
Analytical methods such as HPLC are employed to assess purity and concentration, ensuring compliance with pharmacological standards .
Iloprost has several significant scientific uses:
Iloprost primarily activates the prostacyclin receptor (IP receptor), a Gs-protein-coupled receptor that stimulates adenylate cyclase. However, its receptor selectivity profile extends beyond the IP receptor:
Table 1: Receptor Selectivity Profile of Iloprost
Receptor Type | Binding Affinity | Primary Effect | Physiological Consequence |
---|---|---|---|
IP (PTGIR) | High (Kd = 1-5 nM) | Gαs activation | Vasodilation, cAMP elevation |
EP1 | Moderate | Gαq activation | Vasoconstriction (partial antagonism) |
EP2/EP4 | Low-Moderate | Gαs activation | Complementary vasodilation |
DP1 | Low | Gαs activation | Vasodilation, immune modulation |
Comparative studies show iloprost’s vasodilatory potency in pulmonary arteries is 3-fold higher than in systemic veins, reflecting tissue-specific receptor expression patterns [9].
Iloprost-induced IP receptor activation elevates intracellular cyclic adenosine monophosphate (cAMP), triggering downstream signaling cascades:
Table 2: Key Phosphodiesterases Regulating Iloprost-Induced cAMP
PDE Isoform | Substrate | Iloprost Interaction | Tissue Specificity |
---|---|---|---|
PDE3A | cAMP > cGMP | Directly inhibited by cilostazol | Platelets, vascular SMC |
PDE4D | cAMP | Unaffected by iloprost; regulates β-AR paths | Erythrocytes, endothelial cells |
PDE2A | cAMP/cGMP | cGMP-stimulated hydrolysis limits cAMP | Ubiquitous |
Iloprost suppresses platelet activation via cAMP/PKA-dependent and independent pathways:
Iloprost reinforces vascular integrity through cytoskeletal and junctional remodeling:
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7